

# Application Note: Quantification of YK11 in Human Plasma using HPLC-MS/MS

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## Compound of Interest

Compound Name: YK11

Cat. No.: B3028966

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## Abstract

This application note presents a detailed protocol for the quantification of **YK11**, a selective androgen receptor modulator (SARM), in human plasma. The method utilizes a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) assay. Sample preparation involves a straightforward protein precipitation followed by liquid-liquid extraction, ensuring high recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method is validated according to the general principles outlined in the FDA and EMA guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies in a research setting.

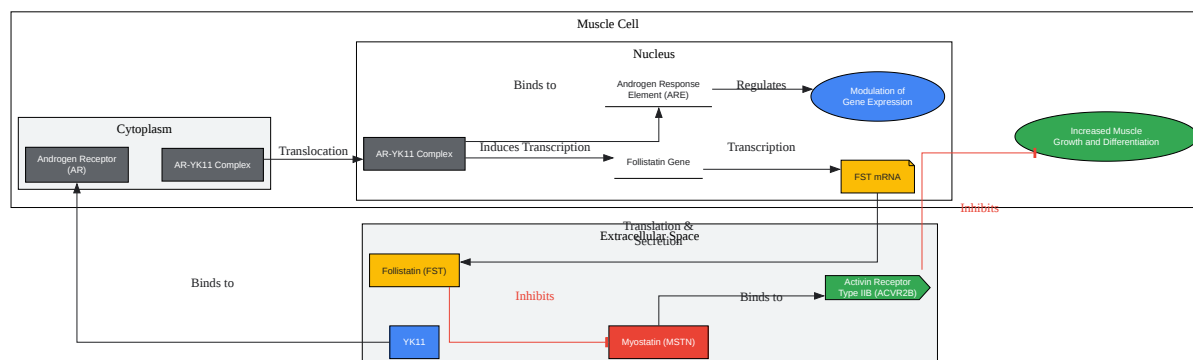
## Introduction

**YK11**, ((17 $\alpha$ ,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester), is a synthetic steroidal SARM that has gained attention for its potential anabolic effects on muscle and bone tissue.[1] Unlike many other SARMs, **YK11** possesses a steroidal backbone. Its mechanism of action involves partial agonism of the androgen receptor.[1] Additionally, **YK11** has been shown to increase the production of follistatin, a protein that inhibits myostatin, a key negative regulator of muscle growth.[2] This dual mechanism makes **YK11** a compound of significant interest in preclinical research.

Accurate quantification of **YK11** in biological matrices is essential for pharmacokinetic and metabolic studies. This document provides a comprehensive protocol for the extraction and quantification of **YK11** in human plasma using HPLC-MS/MS, a highly selective and sensitive analytical technique.

## Signaling Pathway of YK11

**YK11** exerts its anabolic effects through a dual mechanism. It acts as a partial agonist of the androgen receptor (AR), leading to the translocation of the receptor to the nucleus and modulation of gene expression. Uniquely, **YK11** also induces the expression of follistatin (FST). [2] Follistatin, in turn, binds to and inhibits myostatin (MSTN), a member of the transforming growth factor-beta (TGF- $\beta$ ) superfamily that negatively regulates muscle mass.[3] The inhibition of myostatin leads to increased muscle growth and differentiation.

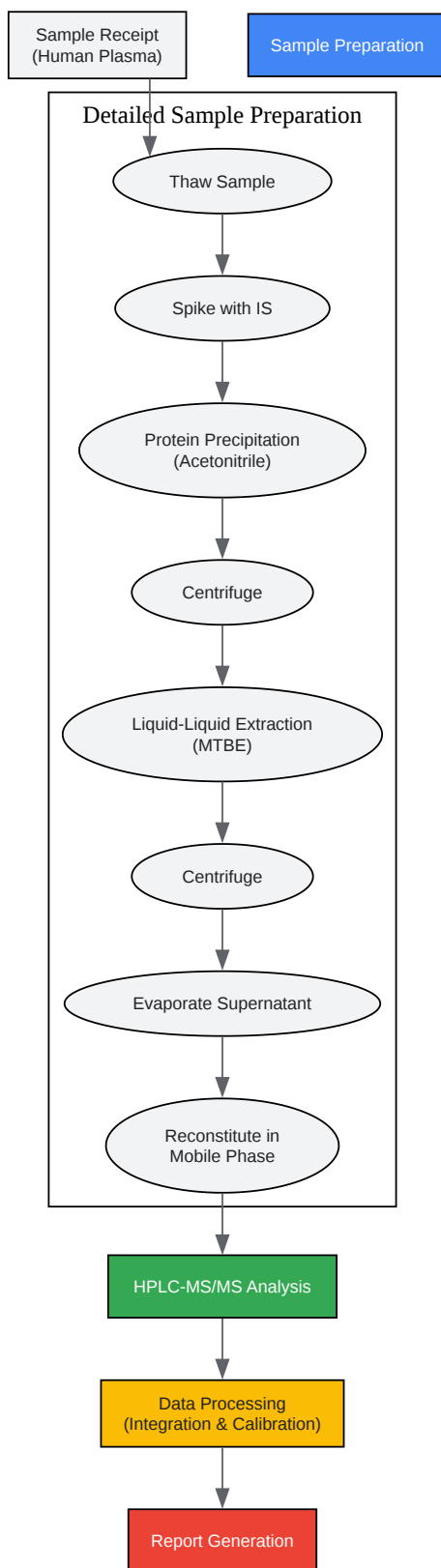


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Diagram 1: Proposed signaling pathway of **YK11** in muscle cells.

## Experimental Workflow

The overall workflow for the quantification of **YK11** in human plasma is depicted below. The process begins with the receipt of plasma samples, followed by sample preparation, HPLC-MS/MS analysis, data processing, and final report generation.



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Diagram 2: Experimental workflow for **YK11** quantification.

## Experimental Protocols

### Materials and Reagents

- **YK11** reference standard ( $\geq 98\%$  purity)
- **YK11-d4** (deuterated **YK11**) as internal standard (IS)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Methyl tert-butyl ether (MTBE)
- Human plasma (K2-EDTA)

### Instrumentation

- HPLC system: Shimadzu Nexera X2 or equivalent
- Mass spectrometer: SCIEX QTRAP 6500+ or equivalent
- Analytical column: Phenomenex Kinetex C18, 2.6  $\mu\text{m}$ , 100 Å, 100 x 2.1 mm or equivalent

### Standard Solutions Preparation

- Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of **YK11** and **YK11-d4** in methanol.
- Working Standard Solutions: Prepare serial dilutions of the **YK11** stock solution in 50:50 methanol:water to create calibration standards.
- Internal Standard (IS) Working Solution (100 ng/mL): Dilute the **YK11-d4** stock solution in methanol.

### Sample Preparation

- Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
- To 100  $\mu$ L of each sample, add 10  $\mu$ L of the 100 ng/mL IS working solution and vortex briefly.
- Add 300  $\mu$ L of acetonitrile to precipitate proteins. Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Add 1 mL of MTBE, vortex for 5 minutes for liquid-liquid extraction.
- Centrifuge at 14,000 rpm for 5 minutes.
- Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100  $\mu$ L of 50:50 methanol:water with 0.1% formic acid. Vortex to dissolve.
- Transfer to an autosampler vial for HPLC-MS/MS analysis.

## HPLC-MS/MS Conditions

Table 1: HPLC Parameters

Parameter	Condition
Column	Phenomenex Kinetex C18, 2.6 $\mu\text{m}$ , 100 $\text{\AA}$ , 100 x 2.1 mm
Mobile Phase A	Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B	Methanol with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Injection Volume	5 $\mu\text{L}$
Column Temperature	40°C
Gradient	0-1 min: 50% B, 1-5 min: 50-95% B, 5-6 min: 95% B, 6-6.1 min: 95-50% B, 6.1-8 min: 50% B

Table 2: Mass Spectrometry Parameters

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Curtain Gas	35 psi
IonSpray Voltage	5500 V
Temperature	500°C
Nebulizer Gas (GS1)	50 psi
Heater Gas (GS2)	60 psi
MRM Transitions	See Table 3

Table 3: MRM Transitions for **YK11** and IS

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)
YK11	431.2	335.2	100	25
YK11	431.2	159.1	100	35
YK11-d4 (IS)	435.2	339.2	100	25

## Method Validation (Illustrative Data)

The method was validated for linearity, precision, accuracy, recovery, and stability based on general bioanalytical method validation principles. The following tables summarize the illustrative performance of the assay.

### Linearity

The calibration curve was linear over the range of 0.1 to 100 ng/mL. The coefficient of determination ( $r^2$ ) was  $>0.99$ .

Table 4: Calibration Curve Summary (Illustrative)

Concentration (ng/mL)	0.1	0.5	1	5	10	25	50	100
Accuracy (%)	105.2	102.1	98.7	99.5	101.3	98.9	100.5	99.8
Precision (%CV)	8.5	6.2	4.1	3.5	2.8	3.1	2.5	2.1

### Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).



Table 5: Intra-day and Inter-day Precision and Accuracy (Illustrative)

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	0.1	7.8	104.5	9.2	103.1
LQC	0.3	5.5	98.2	6.8	99.5
MQC	15	4.1	101.8	5.3	100.9
HQC	80	3.2	99.1	4.5	99.8

## Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

Table 6: Recovery and Matrix Effect (Illustrative)

QC Level	Nominal Conc. (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
LQC	0.3	91.5	96.2
HQC	80	93.2	98.1

## Conclusion

The HPLC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of **YK11** in human plasma. The sample preparation is straightforward, and the chromatographic run time is short, allowing for high-throughput analysis. This method is well-suited for preclinical research and pharmacokinetic studies involving **YK11**.

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